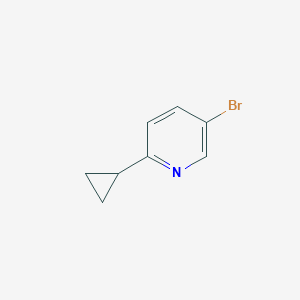

5-Bromo-2-cyclopropylpyridine

Vue d'ensemble

Description

5-Bromo-2-cyclopropylpyridine is a brominated pyridine derivative that is of interest in various fields of chemistry and biology. While the provided papers do not directly discuss 5-Bromo-2-cyclopropylpyridine, they do provide insights into the synthesis, molecular structure, chemical reactions, and properties of related bromopyridines and their applications, which can be extrapolated to understand the characteristics of 5-Bromo-2-cyclopropylpyridine.

Synthesis Analysis

The synthesis of bromopyridine derivatives is a topic of interest due to their potential applications in medicinal chemistry and material science. For instance, the preparation of 5-brominated and 5,5'-dibrominated bipyridines and bipyrimidines has been achieved through efficient syntheses involving Stille coupling and reductive symmetric coupling reactions . Similarly, the synthesis of 5-bromopyridyl-2-magnesium chloride, a reactive intermediate, was accomplished via an iodo-magnesium exchange reaction, which was then used to synthesize functionalized pyridines . These methodologies could potentially be adapted for the synthesis of 5-Bromo-2-cyclopropylpyridine.

Molecular Structure Analysis

The molecular structure and electronic characteristics of bromopyridine derivatives have been studied using various spectroscopic and quantum mechanical methods. For example, 2-Amino-3-bromo-5-nitropyridine was investigated to determine its molecular geometry, vibrational frequencies, and electronic properties . These studies provide a foundation for understanding the molecular structure of 5-Bromo-2-cyclopropylpyridine, which could be expected to exhibit similar electronic and structural characteristics due to the presence of the bromine substituent.

Chemical Reactions Analysis

Bromopyridines are versatile intermediates in organic synthesis and can undergo various chemical reactions. The reactivity of these compounds is influenced by the presence of the bromine atom, which can participate in further functionalization reactions. For instance, 5-bromo-2-chloro-4-fluoro-3-iodopyridine was used as an intermediate for the synthesis of pentasubstituted pyridines . The chemical reactivity observed in these studies can provide insights into the types of reactions that 5-Bromo-2-cyclopropylpyridine might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyridines are influenced by their molecular structure. The presence of halogen atoms can affect properties such as boiling point, melting point, and solubility. For example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involved considerations of regioselectivity and nucleophilic substitution reactions, which are important for the physical and chemical behavior of the compound . These properties are crucial for the application of bromopyridines in various fields, including drug development and materials science.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Sandmeyer Reaction and Synthesis of Bromocyclopropylpyridines : The Sandmeyer reaction, involving 2-amino-5-cyclopropylpyridine, has been used to synthesize bromo and chlorocyclopropylpyridines. This method provides a pathway to create useful building blocks in organic synthesis (Striela et al., 2017).

Preparation of Brominated and Dibrominated Bipyridines and Bipyrimidines : Efficient syntheses of brominated and dibrominated bipyridines, which are valuable for preparing metal-complexing molecular rods, have been developed. These syntheses are important for creating pyridine derivatives that have applications in various fields (Schwab et al., 2002).

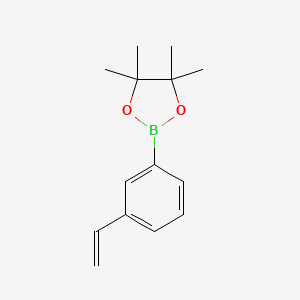

Novel Pyridine-Based Derivatives Synthesis : A study describes the palladium-catalyzed Suzuki cross-coupling reaction to synthesize novel pyridine derivatives. These derivatives have potential applications as chiral dopants for liquid crystals and show biological activities like anti-thrombolytic and biofilm inhibition (Ahmad et al., 2017).

Biological Applications and Studies

Monoclonal Antibody for DNA Replication Detection : Monoclonal antibodies specific for 5-bromodeoxyuridine can detect low levels of DNA replication, providing a tool for cellular studies and understanding DNA dynamics (Gratzner, 1982).

Cell Turnover Kinetics Using BrdU : 5-Bromo-2′-deoxyuridine (BrdU) has been used to measure the turnover of cell populations. A mathematical framework developed for analyzing BrdU-labeling experiments helps in understanding cell proliferation and loss rates (Bonhoeffer et al., 2000).

Detection of Proliferating Cells in Oral Tissues : Immunocytochemical techniques using monoclonal antibodies against 5-Bromo-2′-deoxyuridine offer insights into cell kinetics in oral tissues, aiding in dental and oral health research (Casasco et al., 1989).

Safety and Hazards

Propriétés

IUPAC Name |

5-bromo-2-cyclopropylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN/c9-7-3-4-8(10-5-7)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJWEZIWWHAIEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624690 | |

| Record name | 5-Bromo-2-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

579475-29-9 | |

| Record name | 5-Bromo-2-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

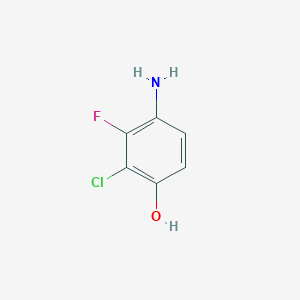

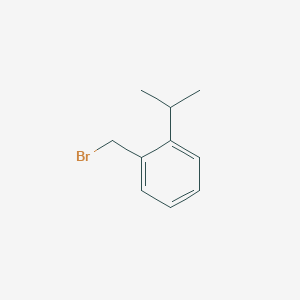

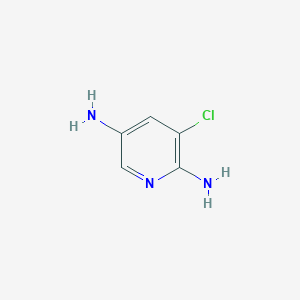

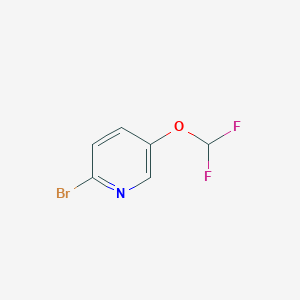

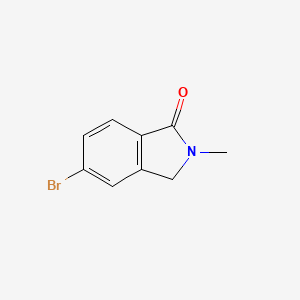

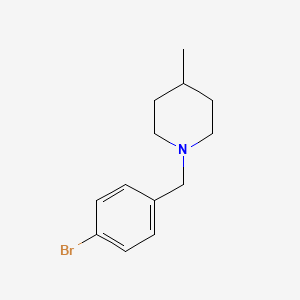

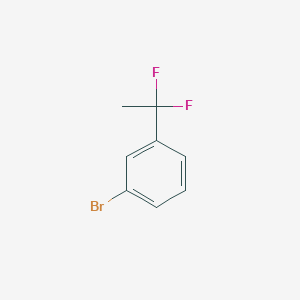

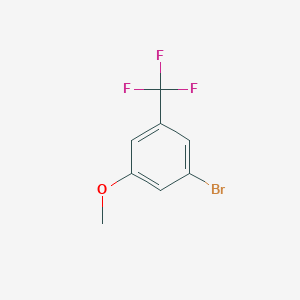

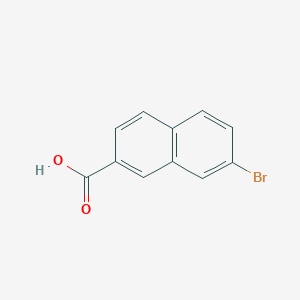

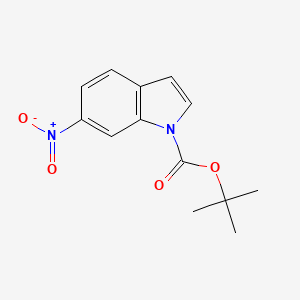

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B1290049.png)

![8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1290052.png)

![1-Azabicyclo[3.2.2]nonan-3-one](/img/structure/B1290067.png)